molecular formula C12H12N2O2 B2811553 5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione CAS No. 879132-43-1

5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione

Cat. No.: B2811553
CAS No.: 879132-43-1
M. Wt: 216.24
InChI Key: JTMQLXKOEBPZFK-UHFFFAOYSA-N
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Description

5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen atoms, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione lies in its spiro structure, which imparts distinct chemical and biological properties. This configuration can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-aminospiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-9-2-1-7-4-12(5-8(7)3-9)6-10(15)14-11(12)16/h1-3H,4-6,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMQLXKOEBPZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC13CC(=O)NC3=O)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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